molecular formula C16H30N2O4 B7484440 heptyl N-(heptanoylcarbamoyl)carbamate

heptyl N-(heptanoylcarbamoyl)carbamate

Cat. No.: B7484440
M. Wt: 314.42 g/mol
InChI Key: MFXUPTVGMHFTIM-UHFFFAOYSA-N
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Description

Heptyl N-(heptanoylcarbamoyl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl N-(heptanoylcarbamoyl)carbamate can be synthesized through a series of chemical reactions involving the formation of carbamate bonds. One common method involves the reaction of heptyl isocyanate with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Heptyl N-(heptanoylcarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptyl N-(heptanoylcarbamoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl N-(heptanoylcarbamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl N-(hexanoylcarbamoyl)carbamate
  • Octyl N-(octanoylcarbamoyl)carbamate
  • Butyl N-(butanoylcarbamoyl)carbamate

Uniqueness

Heptyl N-(heptanoylcarbamoyl)carbamate is unique due to its specific heptyl and heptanoyl groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and biological activity, making it suitable for specific applications compared to its analogs .

Properties

IUPAC Name

heptyl N-(heptanoylcarbamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-3-5-7-9-11-13-22-16(21)18-15(20)17-14(19)12-10-8-6-4-2/h3-13H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUPTVGMHFTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)NC(=O)NC(=O)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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